Medicinal Chemistry: Given the diverse biological activities reported for pyrazole derivatives, this compound could be explored for potential therapeutic applications. [, , , ] Further research would be required to evaluate its activity against specific therapeutic targets and assess its safety profile.
Compound Description: This series of compounds, represented by the general structure 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, were synthesized and evaluated for their antimicrobial activity. []
Relevance: These compounds share a similar scaffold with 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol, featuring a central pyrazole ring substituted at the 3-position with an aryl group. While the specific aryl substituents and the presence of a thiazole ring differentiate them from the target compound, this shared core structure makes them structurally relevant. []
Compound Description: The crystal structure of this complex compound, including a dimethylformamide solvate, was reported. []
Relevance: This compound shares the 1-phenyl-1H-pyrazole moiety with 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol. The presence of this common substructure, despite the significant structural differences in the rest of the molecule, highlights a shared chemical motif and warrants inclusion as a related compound. []
Compound Description: This novel pyrazoline derivative was synthesized and characterized using spectroscopic techniques and DFT calculations. []
Relevance: This compound and 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol both belong to the pyrazoline class of compounds. Both structures feature a p-tolyl group (4-methylphenyl) attached to the pyrazoline ring, further strengthening their structural relationship. []
Compound Description: This series of compounds were synthesized and screened for their antimicrobial activity. []
Relevance: Similar to 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol, these compounds contain a 4,5-dihydro-1H-pyrazol-3-yl moiety, establishing a structural link through this shared heterocyclic core. []
Compound Description: The crystal structure of this compound was reported, revealing a twisted molecular conformation due to the dihedral angles between its ring systems. []
Relevance: This compound features a central 4,5-dihydro-1H-pyrazol-3-yl unit, directly linking it structurally to 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol. Although the substitution patterns and additional ring systems differ, the presence of this common core structure makes it a relevant related compound. []
Compound Description: The crystal structure of this pyrazole derivative was determined, revealing a nearly planar pyrazole ring. []
Relevance: This compound features a 1H-pyrazol-3-yl moiety, similar to 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol. The presence of this shared structural motif, despite the differences in substitution and additional ring systems, highlights a connection between the two compounds. []
Compound Description: This pyrazolyl thiazole derivative, incorporating a piperonal moiety, was synthesized using microwave irradiation. []
Relevance: Similar to 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol, this compound features a central 4,5-dihydro-1H-pyrazol-3-yl unit, connecting them through a shared heterocyclic structure. The presence of diverse substituents and additional ring systems highlights the versatility of this core scaffold in medicinal chemistry. []
Compound Description: The crystal structure of this compound revealed two independent molecules in the asymmetric unit, each featuring a network of weak intermolecular interactions. []
Relevance: This compound shares a 1-(4-fluorophenyl)-1H-pyrazol-3-yl subunit with 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol. Despite the presence of a chlorine atom instead of a methyl group on the phenyl ring directly attached to the pyrazole, and additional structural differences, this shared subunit indicates a relevant relationship between the compounds. []
Compound Description: This compound was synthesized from 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione and its crystal structure was analyzed. []
Relevance: Both this compound and 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol share the central 1-phenyl-1H-pyrazol-3-yl unit, establishing a structural connection. The presence of different substituents at the 5-position of the pyrazole ring and the variation in the aromatic system attached to the 2-position highlight the potential for modifications within this scaffold. []
2-(5-Aryl-l-carbomethoxy-lHpyrazol-3-yl)phenols
Compound Description: These compounds, also classified as 3-(2-hydroxyphen‐yl)‐lH‐pyrazoles, were synthesized and their spectral properties were studied, particularly focusing on their proton/charge transfer capabilities. []
Relevance: The core structure of these compounds, characterized by a pyrazole ring linked to a phenol group, is also found in 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol. The shared presence of a substituted pyrazole ring connected to an aromatic hydroxyl-bearing system highlights a common structural motif. []
Compound Description: This compound is a potent and selective cyclooxygenase-2 (COX-2) inhibitor that has undergone extensive clinical trials for treating rheumatoid arthritis and osteoarthritis. []
Relevance: This compound belongs to the 1,5-diarylpyrazole class of COX-2 inhibitors, which shares the central 1H-pyrazole scaffold with 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol. The presence of aryl substituents at both the 1 and 5 positions of the pyrazole ring in both compounds further strengthens their structural relationship. []
Compound Description: This study focused on synthesizing novel acridines, tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines, and tri-substituted methanes (TRSMs) incorporating a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit as a central motif. []
Relevance: These compounds and 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol share the common structural feature of a 1-phenyl-1H-pyrazol-3-yl unit. Despite differences in the substitution patterns and the presence of additional heterocyclic systems, this shared substructure establishes a relevant structural link between them. []
Compound Description: This study involved synthesizing a series of S-alkyl derivatives of 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol and exploring their potential as antifungal agents. []
Relevance: These compounds and 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol both contain a pyrazole ring as a central structural element. Although the substitution patterns on the pyrazole ring differ, with a 3-fluorophenyl group in these derivatives and a 4-methylphenyl group in the target compound, the shared presence of this heterocycle makes them structurally related. []
Compound Description: This compound was synthesized and its structure was confirmed through X-ray diffraction and spectral analyses. []
Relevance: Both this compound and 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol contain a 1-phenyl-1H-pyrazol-3-yl moiety. Despite the significant differences in the remaining structures, the presence of this common substructure suggests a degree of structural relationship. []
Compound Description: This compound was the subject of spectroscopic, computational, and molecular docking studies. []
Relevance: Similar to 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol, this compound contains a 4,5-dihydro-1H-pyrazol unit within its structure. Despite differences in the substitution patterns and the presence of additional heterocyclic systems, the shared presence of this structural motif makes them related. []
Compound Description: This study aimed to synthesize and characterize a series of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and investigate their potential antifungal activity. []
Relevance: Similar to 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol, these compounds contain a pyrazole ring. Although the substitution patterns on the pyrazole ring differ, with a 4-methoxyphenyl group in these derivatives and a 4-methylphenyl group in the target compound, the presence of this common heterocycle makes them structurally related. []
Compound Description: The crystal structure of this compound was reported. []
Relevance: Both this compound and 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol share the 1-phenyl-1H-pyrazol-3-yl moiety. The presence of this shared substructure, despite other structural variations, suggests a relationship between the two. []
Compound Description: The crystal structure of this compound was determined. []
Relevance: This compound, like 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol, incorporates a 4,5-dihydro-1H-pyrazol unit within its structure. Despite significant variations in the overall structure, the shared presence of this specific heterocycle suggests a structural relationship. []
Compound Description: The crystal structure of this compound was solved and revealed an inversion twin. []
Relevance: The compound shares the core structural feature of a 4,5-dihydro-1H-pyrazol-1-yl unit with 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol. The presence of this common heterocycle, despite variations in the substituents and additional structural features, highlights a structural connection. []
Compound Description: This compound was prepared through a microwave-assisted reaction and its structure, characterized by a network of hydrogen bonds, was studied. []
Relevance: This compound shares the 5-(4-methylphenyl)pyrazol-3-yl moiety with 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol. This common substructure, despite the differences in the other parts of the molecules, indicates a structural relationship between them. []
Compound Description: The crystal structure of this compound was analyzed and showed weak π–π interactions between the tolyl groups. []
Relevance: Although this compound lacks the naphthol moiety of 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol, it shares the 1H-pyrazol core structure. The presence of a 4-methylphenyl (tolyl) group attached to the pyrazole in both compounds further highlights their structural similarity. []
Compound Description: This heterocycle was synthesized and its structure was confirmed through X-ray diffraction and spectral analyses. []
Relevance: Both this compound and 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol share the 1-phenyl-1H-pyrazol moiety. While the remaining structural elements differ significantly, the presence of this shared substructure indicates a degree of structural similarity. []
Compound Description: This study involved the synthesis and structural characterization of two isostructural compounds within this series, focusing on their crystallographic properties. []
Relevance: Both these compounds and 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol share the 4,5-dihydro-1H-pyrazol-1-yl unit as a core structural element. The presence of this common heterocycle, although with different substitution patterns and additional ring systems, establishes a structural link between them. []
3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid
Compound Description: These two regioisomeric compounds were synthesized and their structures were unambiguously determined using single-crystal X-ray analysis. []
Relevance: These compounds belong to the 1,5-diarylpyrazole class, similar to 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol. They share the central 1H-pyrazole scaffold with aryl substituents at both the 1 and 5 positions, highlighting their structural relationship. []
Compound Description: The crystal structure of this compound was analyzed, revealing a network of intermolecular hydrogen bonds. []
Relevance: This compound shares a 1-(4-fluorophenyl)-1H-pyrazol-3-yl moiety with 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol. While a chlorine atom replaces the methyl group on the phenyl ring directly attached to the pyrazole, and other structural differences exist, the shared substructure indicates a degree of relatedness. []
4-[-2-[[5-methyl-1-(2-naphtalenyl)-1h-pyrazol-3-yl]oxy]ethyl]morpholine and its salts
Compound Description: This research explores various solid forms of 4-[-2-[[5-methyl-1-(2-naphtalenyl)-1h-pyrazol-3-yl]oxy]ethyl]morpholine, including its hydrochloride salt, and methods for their preparation. [, , , , , , ]
Relevance: This compound shares significant structural similarity with 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol. Both compounds feature a naphthalene ring system directly connected to a pyrazole ring through an oxygen atom. This shared core structure, despite the differences in substituents and the presence of an ethylmorpholine group in 4-[-2-[[5-methyl-1-(2-naphtalenyl)-1h-pyrazol-3-yl]oxy]ethyl]morpholine, highlights a close structural relationship. [, , , , , , ]
Compound Description: This compound is a key intermediate in the synthesis of herbicides and was prepared through a multi-step synthesis. []
Relevance: Although structurally distinct from 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol, this compound shares the presence of a 1H-pyrazol-3-yl moiety. The shared presence of this heterocyclic structure, despite the variations in substitution patterns and the lack of a naphthol group, warrants its mention as a related compound. []
Compound Description: This study reports the crystal structure of a cadmium(II) complex with a benzimidazole derivative as a ligand. []
Relevance: This compound and 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol share the 1H-pyrazol-3-yl moiety. While the remaining structure of the cadmium(II) complex differs significantly, the presence of this shared substructure indicates a degree of structural relatedness. []
3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and methyl 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionate
Compound Description: These compounds are regioisomers that were synthesized and characterized. Their structures were unambiguously determined using single-crystal X-ray analysis. []
Relevance: These compounds share a structural similarity with 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol due to the presence of a 1H-pyrazol-3-yl moiety in their structures. Despite the presence of different substituents and the absence of a naphthol group, the shared heterocyclic core highlights a structural connection. []
Compound Description: This study focused on synthesizing and evaluating the anti-diabetic activity of a series of pyrazole-based heterocycles attached to a sugar moiety. []
Relevance: These compounds and 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol both contain a 1H-pyrazol-3-yl moiety. This shared structural element, despite the differences in substitution patterns and the presence of additional heterocyclic and sugar units, highlights a structural connection between them. []
4-(1-phenyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[4,3-a]quinoxalines and their 4‐halogenopyrazolyl analogs
Compound Description: This study describes the synthesis and structural characterization of a series of triazoloquinoxaline derivatives containing a 1-phenyl-1H-pyrazol-3-yl substituent. []
Relevance: These compounds and 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol share the common structural feature of a 1-phenyl-1H-pyrazol-3-yl unit. Although their overall structures differ due to the triazoloquinoxaline moiety, this shared substructure highlights a structural connection between them. []
Compound Description: The crystal structure of this compound was determined and revealed a planar conformation of the phenol and pyrazole rings due to intramolecular hydrogen bonding. []
Relevance: This compound and 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol both contain a 1-phenyl-1H-pyrazol-3-yl moiety. Despite the presence of different substituents and the absence of a naphthol group in 2-{5-[2-(4-nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol, the shared heterocyclic core highlights a structural relationship. []
Compound Description: This pyrazole derivative was synthesized, and its structure, characterized by a twisted conformation and intermolecular interactions, was determined. []
Relevance: This compound shares a 1-(4-fluorophenyl)-1H-pyrazol-3-yl moiety with 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol. While a chlorine atom replaces the methyl group on the phenyl ring directly attached to the pyrazole, and other structural distinctions are present, the shared substructure signifies a relevant connection. []
Compound Description: This compound underwent molecular docking, spectroscopic, and computational studies to explore its potential biological activities. []
Relevance: Similar to 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol, this compound features a 4,5-dihydro-1H-pyrazol unit as a key structural component. Despite differences in the substitution patterns and the presence of a thiazolone ring, the shared presence of this specific heterocycle suggests a structural relationship between the compounds. []
Compound Description: The crystal structure of this compound, comprising two independent molecules in the asymmetric unit, was reported. []
Relevance: Both this compound and 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol share the 4,5-dihydro-1H-pyrazol-1-yl unit as a central structural motif. Despite differences in the specific aryl substituents and the presence of a thiazole ring, the shared heterocyclic core emphasizes a structural connection. []
Compound Description: These compounds were synthesized using a microwave-assisted method and evaluated for their antibacterial activities. []
Relevance: This series of compounds shares the central 4,5-dihydro-1H-pyrazol-3-yl scaffold with 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol. While the specific aryl substituents and the presence of a coumarin ring differentiate them from the target compound, this shared structural motif makes them relevant for comparison. []
Compound Description: This compound is a potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonist with improved solubility and pharmacokinetic properties. []
Relevance: Both this compound and 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol contain the 4,5-dihydro-1H-pyrazol unit within their structures. Despite significant variations in the overall structure, including different substituents and the presence of a nicotinic acid moiety, the shared presence of this specific heterocycle suggests a structural relationship. []
Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity, a common side effect of Akt inhibitors. []
Relevance: This compound features a 1-methyl-1H-pyrazol-5-yl moiety, which shares the fundamental pyrazole ring structure with 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol. Despite differences in the substitution pattern and the overall structure, the shared pyrazole ring highlights a fundamental structural link between them. []
4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (5i, also named as [11C]MG2-1812)
Compound Description: This compound is a potent and selective negative allosteric modulator (NAM) of metabotropic glutamate receptor 2 (mGlu2). It has been radiolabeled with carbon-11 for use as a positron emission tomography (PET) ligand. []
Relevance: Both 5i and 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol share the 1-methyl-1H-pyrazol moiety as a common structural element. Despite differences in the overall structure, including the presence of a picolinamide group and a methoxy linker, the shared pyrazole substructure highlights a degree of structural similarity between these compounds. []
Compound Description: These novel molecular hybrids were designed and synthesized, showing promising α-glucosidase and α-amylase inhibitory activity. []
Relevance: These compounds, similar to 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol, contain a 4,5-dihydro-1H-pyrazol unit. This shared structural feature, despite the differences in substituents and the presence of a coumarin ring, suggests a structural connection between them. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.